
Ethyl 3-iodo-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-iodo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole ring substituted with an ethyl ester group at the 2-position and an iodine atom at the 3-position. It is a white solid with a distinct odor and is soluble in organic solvents like ethanol and dichloromethane but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 3-iodo-1H-indole-2-carboxylate typically involves the introduction of a carboxylate group into the indole ring, followed by iodination and esterification. One common method includes:
Protection of the indole nitrogen: This step involves protecting the nitrogen atom in the indole ring to prevent unwanted reactions.
Introduction of the carboxylate group: This is achieved through a reaction with a suitable carboxylating agent.
Esterification: The final step involves esterifying the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidized derivatives of the indole ring.
Hydrolysis Products: 3-iodo-1H-indole-2-carboxylic acid
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-iodo-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Its structural characteristics allow it to be modified to enhance therapeutic properties. Notably, derivatives of this compound have shown potential as:
- Antiviral Agents : Research indicates that indole derivatives can inhibit viral replication mechanisms. For instance, derivatives similar to this compound have been studied for their ability to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle .
- Anticancer Agents : Several studies have demonstrated the anticancer potential of indole derivatives. This compound and its derivatives are investigated for their ability to induce apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell survival and proliferation .
Biological Research
The compound has been employed in various biological studies due to its interaction with cellular targets:
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that play roles in disease pathways. For example, its derivatives can act on enzymes involved in cancer progression and neurodegenerative diseases.
- Cellular Mechanisms : Studies have indicated that this compound influences gene expression and cellular signaling pathways, making it a valuable tool for exploring cellular processes.
Synthetic Applications
In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of various complex molecules:
Industrial Applications
The compound also finds uses in industrial applications:
- Material Science : this compound is used in developing new materials due to its unique chemical properties. Its derivatives can be incorporated into polymers or other materials for enhanced functionality .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Inhibition of HIV Integrase : A study demonstrated that structural modifications on indole derivatives significantly improved their inhibitory effects on HIV integrase, showcasing the potential of this compound as a scaffold for developing antiviral drugs .
- Anticancer Activity : Research has shown that certain derivatives exhibit strong cytotoxic effects against various cancer cell lines, indicating the importance of this compound in cancer therapeutics .
- Neuroprotective Effects : Investigations into the neuroprotective properties of indole derivatives have revealed their potential in treating neurodegenerative diseases by activating AMPK pathways .
Mechanism of Action
The mechanism of action of ethyl 3-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The iodine atom and the ethyl ester group can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Ethyl indole-2-carboxylate: Lacks the iodine atom at the 3-position.
3-iodo-1H-indole-2-carboxylic acid: Lacks the ethyl ester group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylate group at the 3-position
Uniqueness: Ethyl 3-iodo-1H-indole-2-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and synthetic transformations .
Biological Activity
Ethyl 3-iodo-1H-indole-2-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8INO2
- Molecular Weight : Approximately 265.08 g/mol
- Melting Point : 136 - 137 °C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.
This compound interacts with various biological targets, influencing cellular processes through several mechanisms:
- Target Interaction : The compound binds to specific enzymes and receptors, modulating their activity.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer pathways and other diseases.
- Gene Expression Modulation : Changes in gene expression have been observed upon treatment with this compound, indicating a potential role in transcriptional regulation.
Antiviral Activity
Research indicates that this compound may possess antiviral properties. Studies have shown that indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral lifecycle progression.
Anticancer Properties
The compound has demonstrated significant anticancer activity across various cancer cell lines. For instance:
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 14 |
These results indicate its potential utility in treating infections caused by resistant strains of bacteria and fungi.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
- Anticancer Efficacy : In a study examining its effects on colorectal cancer models, the compound exhibited a dose-dependent reduction in tumor growth, highlighting its potential as part of combination therapies .
- Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although further research is needed to fully understand its bioavailability and metabolism in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 3-iodo-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : this compound is typically synthesized via electrophilic iodination of ethyl indole-2-carboxylate. A common approach involves using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under mild heating (40–60°C). The reaction progress is monitored by TLC (silica gel, 30% ethyl acetate/hexane) . Optimization includes adjusting stoichiometry (1.1–1.3 equiv NIS) and reaction time (2–6 h). Post-reaction, the crude product is purified via flash chromatography (0–40% ethyl acetate/hexane) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodology : Slow evaporation of a dichloromethane/petroleum ether (1:3 v/v) mixture at room temperature is effective for crystallization. Crystal structure refinement is performed using SHELXL, with hydrogen atoms placed geometrically and anisotropic displacement parameters applied to non-H atoms. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) .
Q. What purification techniques are recommended to isolate this compound with >95% purity?
- Methodology : Combiflash chromatography (gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (7:3 v/v) yields high-purity product. Purity is verified via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .
Q. How can the iodination regioselectivity at the indole 3-position be rationalized?
- Methodology : The 3-position is activated for electrophilic substitution due to the electron-donating ester group at position 2. Steric effects from the ethyl carboxylate group further direct iodination to the less hindered 3-position. Computational studies (DFT) can model charge distribution to confirm reactivity trends .
Advanced Research Questions
Q. What strategies enable functionalization of the 3-iodo group for synthesizing derivatives with tailored bioactivity?
- Methodology : The iodo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids using Pd(PPh₃)₄ catalyst) or nucleophilic substitution (e.g., CN⁻ exchange under Ullmann conditions). Reaction progress is tracked via GC-MS or LC-MS .
Q. How can computational modeling (e.g., molecular docking, DFT) predict the binding affinity of this compound derivatives to biological targets?
- Methodology : Dock derivatives into target protein active sites (e.g., kinases) using AutoDock Vina. DFT calculations (B3LYP/6-31G*) assess electronic properties (HOMO-LUMO gaps) to correlate with experimental IC₅₀ values .
Q. What analytical techniques resolve discrepancies in reported synthetic yields or by-product formation?
- Methodology : High-resolution NMR (¹H, ¹³C, DEPT-135) identifies regioisomeric by-products (e.g., 5-iodo contamination). LC-MS quantifies impurities, while SC-XRD unambiguously confirms the 3-iodo regiochemistry .
Q. How does the iodine atom influence the compound’s photophysical or pharmacological properties compared to halogen-substituted analogues?
- Methodology : UV-Vis spectroscopy (200–800 nm) evaluates absorbance shifts caused by heavy atom effects. In vitro assays (e.g., kinase inhibition) compare IC₅₀ values of iodo vs. bromo/chloro analogues to assess halogen-dependent bioactivity .
Q. What safety protocols are critical for handling air-sensitive intermediates during large-scale synthesis?
- Methodology : Conduct reactions under argon using Schlenk lines. Use flame-dried glassware and syringe techniques for moisture-sensitive reagents. Post-reaction quench with aqueous Na₂S₂O₃ neutralizes excess iodine .
Q. How do alternative characterization methods (e.g., PXRD vs. SC-XRD) validate crystal structure data for polymorph screening?
Properties
IUPAC Name |
ethyl 3-iodo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJUWYDEMOJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446996 | |
Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117637-79-3 | |
Record name | Ethyl 3-iodoindole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117637793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 3-IODOINDOLE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9XH8S7DYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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